2,6-Dichloro-3-methoxybenzoic acid

説明

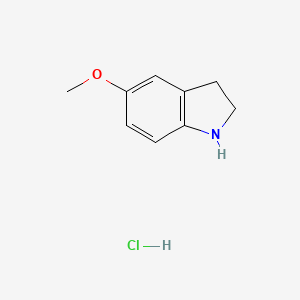

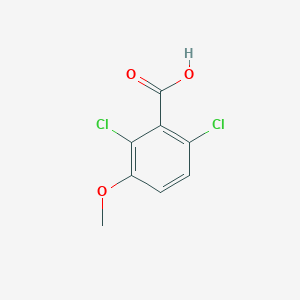

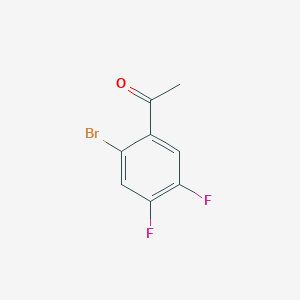

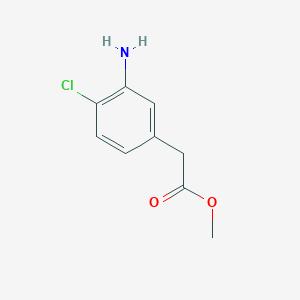

2,6-Dichloro-3-methoxybenzoic acid, also known as Dicamba, is an organochlorine compound with plant growth auxin characteristics . It is a widely used herbicide with the molecular formula C8H6Cl2O3 .

Synthesis Analysis

The synthesis of 2,6-Dichloro-3-methoxybenzoic acid involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light .Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-methoxybenzoic acid is represented by the formula C8H6Cl2O3 . Its molecular weight is 221.037 Da .Chemical Reactions Analysis

Dicamba is measured using high-performance liquid chromatography (HPLC) equipped with a diode array detector at 274 nm wavelength .Physical And Chemical Properties Analysis

2,6-Dichloro-3-methoxybenzoic acid appears as white crystals . Its molecular weight is 221.037 g/mol .科学的研究の応用

Herbicide in Agriculture

Dicamba is a widely used herbicide in agriculture, especially in the United States and other countries . It has been in use for over 50 years to control broadleaf weeds . The herbicide is relatively low-cost and has an environmentally friendly profile with minimal toxicity to wildlife and humans .

Use in Genetically Modified Crops

Recent advances in biotechnology have produced cultivars of corn, soybean, and cotton that are resistant to the synthetic-auxin herbicide dicamba . This technology allows dicamba herbicides to be applied in new crops, at new periods in the growing season, and over greatly expanded areas .

Post-Emergent Weed Control

Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . It has been shown to be effective in controlling glyphosate-resistant weeds, including Palmer amaranth (Amaranthus palmeri S. Watson), waterhemp [Amaranthus tuberculatus (Moq.) J. D. Sauer], and horseweed (Erigeron canadensis) .

Plant Growth Regulator

Dicamba acts as an auxin, a type of plant hormone, manipulating plant phytohormone responses . Specifically, it increases ethylene and abscisic acid production, leading to plant growth inhibition, senescence, and tissue decay .

Use in Plant Cell Culture

Dicamba is used as an auxin to maintain wheat embryos post-pollination . It is also used as a supplement in Murashige and Skoog (MS) medium to culture embryos .

Induction of Somatic Embryogenesis

Dicamba is used as an auxin in induction medium to induce somatic embryogenesis in barley tissue culture .

作用機序

Target of Action

The primary target of 2,6-Dichloro-3-methoxybenzoic acid, also known as Dicamba, is broadleaf weeds . It is a selective and systemic herbicide that kills annual and perennial broadleaf weeds .

Mode of Action

2,6-Dichloro-3-methoxybenzoic acid acts by disrupting transport systems and interfering with nucleic acid metabolism . It is readily absorbed by roots, stems, and foliage and then translocated to other plant parts . It moves both through xylem and phloem .

Biochemical Pathways

2,6-Dichloro-3-methoxybenzoic acid is an auxin herbicide . Auxin herbicides act by manipulating plant phytohormone responses, specifically increasing ethylene and abscisic acid production, which leads to plant growth inhibition, senescence, and tissue decay .

Pharmacokinetics

It is known that the compound is readily absorbed by plant tissues and then translocated to other parts of the plant .

Result of Action

The result of the action of 2,6-Dichloro-3-methoxybenzoic acid is the inhibition of plant growth, leading to senescence and tissue decay . This is achieved through the manipulation of plant phytohormone responses .

Action Environment

The action of 2,6-Dichloro-3-methoxybenzoic acid can be influenced by environmental factors. For instance, the compound’s primary ecological risk is for non-target terrestrial plants from exposure through spray drift, whereby the compound inadvertently migrates to non-targeted neighboring areas, damaging those plants .

Safety and Hazards

特性

IUPAC Name |

2,6-dichloro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKVMDOVZJEWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615232 | |

| Record name | 2,6-Dichloro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-methoxybenzoic acid | |

CAS RN |

32890-93-0 | |

| Record name | 2,6-Dichloro-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32890-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)